molecular formula C28H26N4O5 B2376772 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207020-48-1

3-(3,4-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2376772
CAS RN: 1207020-48-1
M. Wt: 498.539
InChI Key: BWPNLRFDNWVZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Quinazoline derivatives, such as those synthesized and evaluated for cytotoxic activity against cancer cell lines, have shown promising results as potential anticancer agents. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with quinazoline derivatives, demonstrated potent cytotoxicity against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds having IC(50) values less than 10 nM (Deady et al., 2003). This suggests that quinazoline derivatives may hold potential as anticancer agents due to their ability to inhibit tumor growth and proliferation.

Herbicide Development

Quinazoline derivatives have been explored for their use in herbicide development due to their inhibitory effects on crucial plant enzymes. The discovery of novel pyrazole-quinazoline-2,4-dione hybrids as inhibitors of 4-hydroxyphenylpyruvate dioxygenase, a significant target in herbicide discovery, indicates that quinazoline derivatives can offer a new approach to developing herbicides with excellent potency and selectivity (He et al., 2020). These compounds showed excellent herbicidal activity and crop safety, highlighting their potential in agricultural applications.

Antimicrobial and Antimalarial Activities

Research on quinazoline derivatives also extends to their antimicrobial and antimalarial activities. Synthesis and evaluation of quinazolinone derivatives as potential anticancer agents have led to the discovery of compounds with significant cytotoxic activity against cell lines, indicating their potential use in treating infectious diseases (Poorirani et al., 2018). Additionally, benzo(h)quinoline-4-methanols, synthesized from 1-amino-naphthalenes, showed significant antimalarial activity against Plasmodium berghei in infected mice, albeit with moderate phototoxicity (Rice, 1976).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O5/c1-5-36-23-13-11-19(15-24(23)35-4)26-29-25(37-30-26)16-31-22-9-7-6-8-21(22)27(33)32(28(31)34)20-12-10-17(2)18(3)14-20/h6-15H,5,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPNLRFDNWVZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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